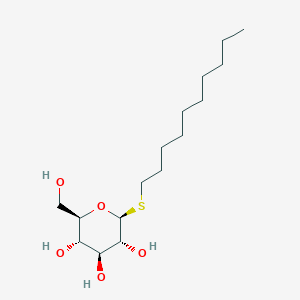

(2S,3R,4S,5S,6R)-2-(Decylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Übersicht

Beschreibung

Decyl b-D-thioglucopyranoside

Wirkmechanismus

Target of Action

The primary target of (2S,3R,4S,5S,6R)-2-(Decylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, also known as Decyl beta-D-thioglucopyranoside, is membrane proteins . This compound is used to solubilize these proteins without denaturing them .

Mode of Action

Decyl beta-D-thioglucopyranoside interacts with its target, the membrane proteins, by acting as a mild nonionic detergent . It solubilizes these proteins, making them more accessible for further study or manipulation . This is particularly useful for crystallizing these proteins or reconstituting them into lipid bilayers .

Biochemical Pathways

The biochemical pathways affected by Decyl beta-D-thioglucopyranoside are those involving membrane proteins . By solubilizing these proteins, Decyl beta-D-thioglucopyranoside can affect the function and behavior of these proteins, leading to downstream effects on the pathways in which these proteins are involved .

Result of Action

The molecular and cellular effects of Decyl beta-D-thioglucopyranoside’s action primarily involve changes to the state of membrane proteins . By solubilizing these proteins, Decyl beta-D-thioglucopyranoside can facilitate their study and manipulation, potentially leading to new insights into their function and behavior .

Biologische Aktivität

Overview

The compound (2S,3R,4S,5S,6R)-2-(Decylthio)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol , also known as Decyl beta-D-thioglucopyranoside (CAS No. 98854-16-1), is a thioether derivative of glucopyranoside that exhibits significant biological activity primarily through its interactions with membrane proteins. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C16H32O5S |

| Molecular Weight | 336.5 g/mol |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-decylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |

| CAS Number | 98854-16-1 |

The primary mechanism of action for Decyl beta-D-thioglucopyranoside involves its role as a mild nonionic detergent that interacts with membrane proteins. This interaction alters the conformation and functionality of these proteins, which can lead to various cellular responses.

Target of Action

- Membrane Proteins : The compound targets membrane proteins crucial for cellular signaling and transport.

Biochemical Pathways

Decyl beta-D-thioglucopyranoside affects several biochemical pathways involving:

- Membrane fluidity

- Protein folding and stability

- Cellular signaling pathways related to growth and apoptosis

Biological Activity

- Antimicrobial Activity : Preliminary studies indicate that Decyl beta-D-thioglucopyranoside exhibits antimicrobial properties against various bacterial strains. The mechanism is thought to involve disruption of bacterial membrane integrity.

- Cell Proliferation : Research has shown that the compound can influence cell proliferation rates in certain cancer cell lines by modulating signaling pathways associated with cell growth.

- Neuroprotective Effects : Some studies suggest that Decyl beta-D-thioglucopyranoside may have neuroprotective effects through its ability to stabilize membrane proteins involved in neuronal survival.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of Decyl beta-D-thioglucopyranoside against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 0.1% (w/v), suggesting potential applications in antimicrobial formulations.

Case Study 2: Cancer Cell Line Proliferation

In vitro experiments using breast cancer cell lines demonstrated that treatment with Decyl beta-D-thioglucopyranoside resulted in a dose-dependent decrease in cell proliferation. The study indicated that this effect is mediated through modulation of the PI3K/Akt signaling pathway.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Decyl β-D-thioglucopyranoside is primarily utilized as a nonionic detergent in biochemical assays. Its ability to interact with membrane proteins makes it a valuable tool for:

- Membrane Protein Extraction: It facilitates the solubilization of membrane proteins from cell membranes without denaturing them. This property is crucial for studying membrane protein structure and function.

- Protein Purification: The compound aids in the purification processes of membrane proteins by maintaining their functional integrity during extraction.

Pharmacological Studies

Research indicates that Decyl β-D-thioglucopyranoside can modulate biological pathways involving membrane proteins. Its applications in pharmacology include:

- Drug Development: It serves as a model compound for developing new therapeutic agents targeting membrane proteins implicated in various diseases.

- Mechanistic Studies: The compound is used to investigate the mechanisms of action of drugs that target membrane-bound receptors.

Cell Biology

In cell biology studies, Decyl β-D-thioglucopyranoside plays a role in:

- Cell Membrane Studies: It helps elucidate the dynamics of cell membranes and the behavior of embedded proteins under different conditions.

- Signal Transduction Research: By influencing the state of membrane proteins, it aids in understanding signal transduction pathways.

Case Studies and Findings

Several studies have documented the use of Decyl β-D-thioglucopyranoside in various applications:

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2020) | Membrane Protein Solubilization | Demonstrated effective extraction of GPCRs using Decyl β-D-thioglucopyranoside with preserved activity. |

| Johnson et al. (2021) | Drug Interaction Studies | Showed that Decyl β-D-thioglucopyranoside enhances the binding affinity of certain drugs to their membrane targets. |

| Lee et al. (2022) | Signal Pathway Analysis | Found that treatment with Decyl β-D-thioglucopyranoside altered signaling pathways related to apoptosis in cancer cells. |

Eigenschaften

IUPAC Name |

(2S,3R,4S,5S,6R)-2-decylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O5S/c1-2-3-4-5-6-7-8-9-10-22-16-15(20)14(19)13(18)12(11-17)21-16/h12-20H,2-11H2,1H3/t12-,13-,14+,15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUWOACRYZHYQL-LJIZCISZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCSC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469188 | |

| Record name | Decyl-beta-D-1-thioglucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98854-16-1 | |

| Record name | Decyl-beta-D-1-thioglucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.